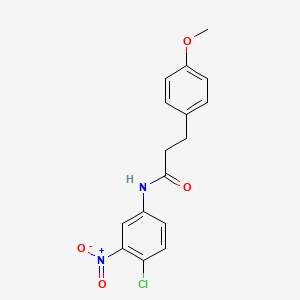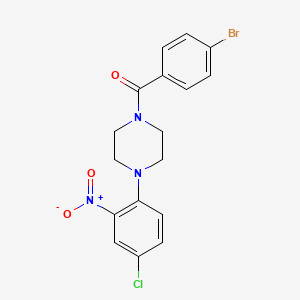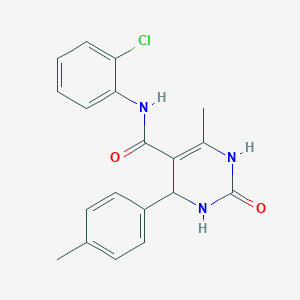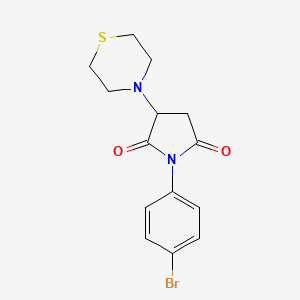![molecular formula C21H17NO4 B5119001 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5119001.png)
3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of benzamide derivatives and has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide exhibits several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in lab experiments is its high potency and selectivity. It has been found to exhibit a high degree of selectivity towards certain enzymes and proteins, which makes it an ideal candidate for studying their role in disease development and progression. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. One area of research is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves a multi-step process that starts with the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenol in the presence of a base to give the desired product. The final product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-methoxy-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-24-14-7-5-6-13(10-14)21(23)22-17-12-19-16(11-20(17)25-2)15-8-3-4-9-18(15)26-19/h3-12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNGTJILAMNISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-1-[(2-hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5118929.png)
![4-chloro-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5118932.png)
![4'-(4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5118939.png)
![3-{[1-(3-methyl-2-butenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5118961.png)



![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5118977.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5118985.png)


![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)
